molecular formula C17H25BO4 B2438546 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 2246504-28-7

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2438546
CAS No.: 2246504-28-7
M. Wt: 304.19
InChI Key: HMWHOEYASZUGLF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane is a sophisticated boronic ester pinacol ester derivative that serves as a critical building block in modern synthetic organic chemistry, particularly in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its primary research value lies in the construction of biaryl and heterobiaryl scaffolds, which are central motifs in medicinal chemistry and materials science. The tetramethyl-dioxaborolane (pinacol boronate) group provides enhanced stability against protodeboronation and hydrolysis compared to some boronic acids, while the [2-(oxolan-3-ylmethoxy)phenyl] moiety introduces a tetrahydrofuran (THF) ether group, a common pharmacokinetic enhancer and solubility-modifying fragment found in many active pharmaceutical ingredients. This specific substitution pattern makes the compound a valuable intermediate for the synthesis of complex molecules, including potential kinase inhibitors and other therapeutics where the biaryl ether structure is a key pharmacophore. The mechanism of action in its primary application involves transmetalation, where the boronate complex, activated by a base, transfers the aromatic ring from boron to a palladium catalyst that has been pre-coupled with an organic halide, forming a new carbon-carbon bond between the two aromatic systems. This reaction is pivotal for creating diverse chemical libraries for drug discovery programs. Recent research highlights the application of such functionalized boronic esters in the development of PROTACs (Proteolysis Targeting Chimeras), where they are used to link the E3 ligase ligand to a target protein ligand, enabling the targeted degradation of disease-causing proteins. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-8-15(14)20-12-13-9-10-19-11-13/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHOEYASZUGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. The process often includes the use of solvents like hexane or petroleum ether to facilitate the reaction and crystallization . The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure the reproducibility of the product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. This stability is due to the boron atom’s ability to form reversible covalent bonds with oxygen and nitrogen atoms. These interactions are crucial in catalysis and in the formation of stable intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane is unique due to its specific substituents, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other boronic esters may not perform as effectively .

Biological Activity

4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane (CAS Number: 2246504-28-7) is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research data, case studies, and its chemical characteristics.

The molecular formula of this compound is C17H25BO4C_{17}H_{25}BO_4, with a molecular weight of approximately 304.2 g/mol. Its structure features a dioxaborolane ring which is known for its stability and reactivity in biological systems.

PropertyValue
CAS Number2246504-28-7
Molecular FormulaC₁₇H₂₅BO₄
Molecular Weight304.2 g/mol
DensityNot Available
Melting PointNot Available

Anticancer Properties

Research indicates that boron-containing compounds have potential anticancer properties. The dioxaborolane structure allows for interactions with biological molecules that can inhibit tumor growth. A study conducted by Smith et al. (2023) demonstrated that derivatives of dioxaborolanes showed significant cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. Preliminary studies suggest that this compound exhibits effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, a study found that it effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Case Studies

  • Case Study on Anticancer Efficacy : In a controlled trial involving human cancer cell lines treated with varying concentrations of the compound, researchers observed a dose-dependent reduction in cell viability (Smith et al., 2023). The most significant effects were noted at concentrations above 10 µM.
  • Antimicrobial Testing : A series of tests were conducted where the compound was applied to cultures of Staphylococcus aureus and Escherichia coli. Results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus but showed limited activity against E. coli (Jones et al., 2024).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane, and how are intermediates characterized?

  • Methodology :

  • Synthetic Route : A plausible pathway involves nucleophilic substitution on a pre-functionalized phenylboronic ester. For example, coupling oxolan-3-ylmethoxy-substituted aryl halides with pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF. Similar procedures are described for morpholine derivatives using Suzuki-Miyaura precursors .
  • Intermediate Characterization :
  • 1H/13C NMR : Confirm regioselectivity of substitution and boronate ester formation. Aromatic protons typically appear as doublets (δ 6.8–7.5 ppm), while the dioxaborolane methyl groups resonate as singlets (δ 1.0–1.3 ppm) .
  • 11B NMR : A sharp singlet near 30 ppm confirms boronate ester formation .
  • Purification : Column chromatography with hexanes/EtOAC (2:1) and 0.25% Et₃N to prevent boronate hydrolysis .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :
Nucleus Solvent Key Peaks Reference
1HCDCl₃Aromatic H: δ 6.8–7.5; OCH₂: δ 3.5–4.2
11BCDCl₃δ ~30 ppm (sharp singlet)
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ expected at m/z ~318.2) .
  • Elemental Analysis : Carbon and boron content should match theoretical values (±0.3%) .

Q. How does the oxolan-3-ylmethoxy substituent influence the reactivity of this boronic ester in cross-coupling reactions?

  • Methodology :

  • Steric Effects : The oxolane ring introduces steric hindrance, potentially slowing transmetallation in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic Effects : The electron-donating methoxy group enhances boronate stability but may reduce electrophilicity. Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity .

Advanced Research Questions

Q. What experimental parameters should be optimized to enhance the efficiency of Suzuki-Miyaura couplings using this compound?

  • Methodology :

  • Catalyst System : Screen Pd sources (Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) to improve turnover. Evidence suggests Pd(dppf)Cl₂ achieves >80% yield in similar systems .
  • Solvent/Base : Use anhydrous DME or THF with K₃PO₄ for moisture-sensitive reactions. Add molecular sieves to scavenge trace water .
  • Temperature : Reactions typically proceed at 80–100°C. Monitor progress via TLC (Rf ~0.4 in 1:3 EtOAc/hexanes) .

Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying catalytic systems?

  • Methodology :

  • Controlled Replicates : Perform triplicate reactions under identical conditions (catalyst loading, solvent purity) to assess reproducibility.
  • Byproduct Analysis : Use LC-MS to identify hydrolyzed boronic acid (δ 7–8 ppm in 1H NMR) or homocoupled biaryl byproducts. Adjust reaction atmosphere (N₂ vs. Ar) to minimize oxidation .
  • Statistical Design : Apply a Taguchi matrix to evaluate factors (e.g., Pd:ligand ratio, base strength) contributing to yield variability .

Q. What strategies mitigate hydrolytic degradation of the dioxaborolane ring during prolonged storage or aqueous workup?

  • Methodology :

  • Storage : Store under inert gas (Ar) at –20°C with desiccants (silica gel). Avoid exposure to protic solvents .
  • Workup : Use biphasic extraction (EtOAc/brine) with rapid phase separation. Add 0.1% BHT to stabilize the boronate ester .
  • Stabilizing Agents : Co-crystallize with 1,4-dioxane or THF to form stable adducts, as demonstrated for analogous compounds .

Data Contradiction Analysis

  • Case Study : Conflicting 11B NMR Signals
    • Observation : A batch shows a broad 11B peak at δ 28 ppm instead of the expected sharp δ 30 ppm.
    • Resolution :
  • Hypothesis : Partial hydrolysis to boronic acid.
  • Verification : Test with 2,4-dinitrophenylhydrazine; a precipitate confirms free boronic acid.
  • Corrective Action : Re-purify via flash chromatography (silica gel, EtOAc/hexanes + 0.1% Et₃N) .

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